(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is likely to be a white or off-white solid, as is common with many boronic acids .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” would consist of a phenyl ring with a boronic acid group, a fluorine atom, and a piperidine carbonyl group attached to it .Chemical Reactions Analysis
Boronic acids are known for their use in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo protodeboronation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” would be expected to be similar to those of other boronic acids. They are typically solid at room temperature, and they have the ability to form reversible covalent complexes with sugars, amines, and other compounds .Scientific Research Applications
Field
Application
Boronic acids are used in the design and synthesis of fluorescent probes . These probes are indispensable tools for a broad range of biological applications .
Method
The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
Results
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Bio-imaging
Field
Application
Functional fluorophores, which can be developed using boronic acids, represent an emerging research field, distinguished by their diverse applications, especially in sensing and cellular imaging .
Method
After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism, research in the field of fluorescence gained momentum . Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
Results
This approach elucidates molecular interactions with biomolecules . New fluorophores developed between 2007 and 2022 exhibit advanced optical properties, providing new insights into bioimaging .
Drug Design
Field
Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Method
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Fluorinated Pyridines
Field
Application
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Method
Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Results
These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Medicinal Chemistry
Field
Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Method
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Fluorinated Pyridines
Field
Application
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Method
Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Results
These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697224 | |
Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
874289-26-6 | |
Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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